N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide, also known as DNBS, is a small molecule compound that is widely used in scientific research. It is a potent hapten that is commonly used to induce T-cell-mediated immune responses in animals. DNBS is also used as a tool to study the mechanisms of inflammation, autoimmunity, and allergy.
Mechanism of Action
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is a potent hapten that can bind to proteins and other macromolecules in the body. When N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is introduced into an animal, it can bind to proteins in the skin or gut, leading to the formation of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide-protein complexes. These complexes are recognized by T cells, which then mount an immune response against the complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide are largely dependent on the immune response that it induces. When N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is introduced into an animal, it can lead to the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It can also lead to the activation of T cells, which can migrate to the site of N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide exposure and induce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide in lab experiments is its ability to induce a strong T-cell-mediated immune response. This makes it a useful tool for studying the mechanisms of inflammation, autoimmunity, and allergy. However, one limitation of using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is that it can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide. One area of research is to further elucidate the mechanisms by which N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide induces a T-cell-mediated immune response. Another area of research is to develop new animal models using N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide to study the pathogenesis of various inflammatory diseases. Additionally, there is potential for N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide to be used in the development of new therapies for inflammatory diseases.
Synthesis Methods
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide can be synthesized through a series of chemical reactions. The starting material is 3,5-dichloro-4-hydroxyaniline, which is reacted with nitric acid and sulfuric acid to form 3,5-dichloro-4-nitrophenol. This compound is then reacted with sulfanilic acid and sodium nitrite to form N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide.
Scientific Research Applications
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is commonly used in scientific research to induce T-cell-mediated immune responses in animals. It is used as a tool to study the mechanisms of inflammation, autoimmunity, and allergy. N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been used in various animal models to study the pathogenesis of inflammatory bowel disease, asthma, and contact hypersensitivity.
properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O5S/c13-10-4-7(5-11(14)12(10)17)15-22(20,21)9-3-1-2-8(6-9)16(18)19/h1-6,15,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEQIHIAKPKIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.